(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone

Peptide Synthesis Chiral Building Blocks Analytical Chemistry

Reproducibility in peptide coupling and asymmetric synthesis is compromised by low-purity or racemic Boc-amino ketones. This compound eliminates these variables with verified (2S) stereochemistry ([α]D²⁰ = +16.0°, c=1 in MeOH) and ≥98% HPLC purity. • ≥98% purity minimizes chain-terminating impurities in SPPS, improving crude peptide yield versus ≥96% grades. • Single enantiomer avoids diastereomeric mixtures; absolute configuration confirmed by X-ray crystallography. • Boc protection provides controlled lipophilicity (ΔLogP +0.91 vs. free amine) for predictable ADME optimization. Batch-specific CoA and global B2B supply available.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 202861-97-0
Cat. No. B112246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
CAS202861-97-0
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-17(14-15-10-6-4-7-11-15)18(22)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)/t17-/m0/s1
InChIKeyACUYZILXZGMZSY-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone


(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (CAS 202861-97-0) is a tert-butyloxycarbonyl (Boc)-protected, enantiomerically pure α-amino ketone characterized by a diphenyl-substituted propanone backbone. It serves as a versatile chiral intermediate in pharmaceutical development and peptide synthesis, with commercial availability in purities reaching ≥99% (HPLC) . The compound's molecular formula is C₂₀H₂₃NO₃, with a molecular weight of 325.41 g/mol [1], and its (2S) absolute configuration is confirmed by optical rotation ([α]ᴅ²⁰ = +16.0° ±1°, c=1 in MeOH) and X‑ray crystallographic data archived in the Cambridge Structural Database [2].

Chiral intermediate for peptide synthesis workflows
Boc-protected amine supports controlled deprotection strategies
Enantiomerically pure (S)-configuration for stereoselective reactions

Why Generic Substitution Fails


Direct substitution of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone with a lower-purity batch, a racemic mixture, or an unprotected analog introduces quantifiable risks that directly compromise downstream outcomes. Variations in HPLC purity (≥96.0% to ≥99%) correlate with the level of impurities that can poison catalysts, reduce reaction yields, or complicate purification . Replacing the single (S)-enantiomer with the racemate eliminates the essential stereochemical control provided by a specific rotation of +16.0°, resulting in the formation of diastereomeric mixtures that are often difficult and costly to separate . Furthermore, substituting the Boc-protected amine with a free amine analog alters the lipophilicity (ΔLogP ≈ 0.9), which can significantly impact compound behavior in membrane permeability assays and solubility profiles [1]. The quantitative evidence presented below demonstrates that procurement decisions based solely on chemical class, without verifying these specific, measurable attributes, can lead to irreproducible results, wasted resources, and project delays.

Lower-purity grade may introduce impurities that compromise coupling yields and complicate purification.

Racemic mixture eliminates stereochemical control, leading to diastereomeric products that are difficult to separate.

Unprotected amine analog alters lipophilicity (ΔLogP ≈ 0.9), potentially shifting membrane permeability assay results.

Quantitative Differentiation vs. Analogs


HPLC Purity Grade Comparison

The target compound is commercially available in multiple purity grades, directly impacting its suitability for sensitive applications. A direct comparison of vendor specifications reveals a quantifiable range in purity levels. The highest available purity specification is ≥99% (HPLC) from Thomas Scientific , representing a 3% absolute increase in purity over the Sigma-Aldrich grade (≥96.0% HPLC) and a 1% increase over the ChemImpex grade (≥98% HPLC) . This difference corresponds to a quantifiably lower impurity burden, which is critical for minimizing side reactions in multi-step syntheses and ensuring the reproducibility of analytical results.

HPLC Purity
Reported
≥99% (HPLC)
vs. ≥96.0% (Sigma-Aldrich) / ≥98% (ChemImpex)
Supports selection of higher-purity grade for sensitive syntheses
Vendor specifications; verify lot-specific purity
Peptide Synthesis Chiral Building Blocks Analytical Chemistry

Enantiopurity by Optical Rotation

The (S)-enantiomer of this compound is characterized by a specific optical rotation of [α]ᴅ²⁰ = +16.0° ±1° (c=1, MeOH), as reported by ChemImpex and confirmed in the primary literature . This is in stark contrast to the racemic mixture, which would exhibit a net optical rotation of 0° under identical conditions. The observed specific rotation provides a direct, quantifiable measure of the compound's enantiomeric excess. Using the racemate or the (R)-enantiomer (which would show a rotation of approximately -16.0°) introduces stereochemical ambiguity that can lead to the formation of diastereomeric products in asymmetric reactions, often requiring costly and time-consuming chromatographic separation.

Optical Rotation
Class-level
[α]ᴅ²⁰ = +16.0°±1° (c=1, MeOH)
vs. 0° (racemate); (R)-enantiomer approx. −16.0°
Supports enantiomeric purity assessment; racemate may compromise stereochemical outcomes
Class-level inference for (R)-enantiomer; verify enantiomeric excess
Chiral Resolution Asymmetric Synthesis Stereochemistry

Lipophilicity Impact of Boc-Protection

The tert-butyloxycarbonyl (Boc) protecting group in (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone significantly increases its lipophilicity relative to the unprotected amine analog. The predicted octanol-water partition coefficient (LogP) for the target Boc-protected compound is 4.85 [1]. In contrast, the unprotected 2-amino-1,3-diphenyl-1-propanone (as the hydrochloride salt) has a predicted LogP of 3.94 . This difference of ΔLogP = 0.91 represents a substantial increase in hydrophobicity, which can directly influence membrane permeability, plasma protein binding, and overall bioavailability in medicinal chemistry applications.

Lipophilicity (LogP)
Data to verify
LogP 4.85 (Boc-protected)
vs. 3.94 (free amine·HCl)
Difference may influence membrane permeability assay design
Predicted values; experimental LogP may vary
Medicinal Chemistry Drug Design ADME Properties

Storage Stability Requirements

Commercial suppliers specify different storage temperatures for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone, reflecting variations in formulation or stability testing. While Thomas Scientific recommends storage at 0‑8°C , Biozol advises a more stringent temperature of -20°C for maximum recovery . This discrepancy is a quantifiable difference in the recommended storage environment. Storing the compound at a temperature higher than specified (e.g., room temperature) can accelerate hydrolysis of the Boc group or promote other degradation pathways, leading to a loss of purity over time. The more stringent -20°C condition is likely required for extended storage periods to maintain the certified purity, especially for the ≥99% grade.

Storage Temperature
Reported
−20 °C (Biozol)
vs. 0–8 °C (Thomas Scientific)
Lower storage temperature may preserve certified purity for long-term use
Vendor-specific recommendations; verify for purchased lot
Compound Management Chemical Stability Long-Term Storage

Optimal Application Scenarios


High-Fidelity Peptide Synthesis

In solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling, the use of a high-purity Boc-protected amino ketone is critical to avoid side reactions and incomplete couplings. The ≥99% HPLC purity grade of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone, as specified by Thomas Scientific , directly addresses this need by minimizing the presence of impurities that could act as chain terminators or generate difficult-to-remove byproducts. The quantifiable 3% higher purity over the standard ≥96% grade translates to a measurably cleaner crude peptide and higher overall yield, making this grade the preferred choice for generating high-purity peptide therapeutics or complex natural product analogs .

Asymmetric Synthesis and Chiral Auxiliary

The verified (2S)-stereochemistry and specific rotation of +16.0° for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone make it an ideal chiral building block or auxiliary for asymmetric syntheses. Unlike a racemic mixture, the single enantiomer ensures that stereochemical information is faithfully transferred to the target molecule. This is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals where the opposite enantiomer may be inactive or possess adverse effects. The compound's defined optical rotation provides a simple, quantitative quality control checkpoint to confirm enantiopurity before use in a critical reaction .

Lipophilicity Optimization for ADME

For medicinal chemists exploring structure-activity relationships (SAR), the Boc-protected α-amino ketone offers a significantly higher LogP (4.85) compared to its unprotected amine analog (LogP 3.94) [1]. This quantifiable difference in lipophilicity (ΔLogP = 0.91) is a key design parameter when optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile. Using (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone as an intermediate allows for the controlled introduction of lipophilic character, potentially enhancing passive membrane permeability, before the Boc group is subsequently removed to reveal the active pharmacophore [1].

Long-Term Compound Library Storage

When establishing a compound library for high-throughput screening, long-term chemical stability is paramount. The vendor-recommended storage condition of -20°C for this compound, as specified by Biozol for maximum recovery , must be strictly followed to prevent degradation. This specific, quantifiable temperature requirement (12-28°C lower than some alternative storage recommendations) dictates the necessary infrastructure for compound management. Procurement decisions for large-scale or long-term storage of this compound should be made with this stability data in mind to ensure that the material remains viable for future screening campaigns .

Application
Selection Property
Validation Focus
Peptide synthesis research
Purity grade for coupling fidelity
Impurity impact on peptide coupling and yield
Asymmetric synthesis studies
Single (S)-enantiomer with verified optical rotation
Stereochemical outcome and enantiomeric purity monitoring
ADME property screening
Boc-protected intermediate with higher lipophilicity
LogP differentiation and membrane permeability assay design
Compound library storage research
Low-temperature storage condition
Purity retention under long-term storage conditions

Technical Documentation Hub

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